3-Acetyl-4-methoxypyridin-2(1H)-one 3-Acetyl-4-methoxypyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791994
InChI: InChI=1S/C8H9NO3/c1-5(10)7-6(12-2)3-4-9-8(7)11/h3-4H,1-2H3,(H,9,11)
SMILES: CC(=O)C1=C(C=CNC1=O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

3-Acetyl-4-methoxypyridin-2(1H)-one

CAS No.:

Cat. No.: VC13791994

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-4-methoxypyridin-2(1H)-one -

Specification

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 3-acetyl-4-methoxy-1H-pyridin-2-one
Standard InChI InChI=1S/C8H9NO3/c1-5(10)7-6(12-2)3-4-9-8(7)11/h3-4H,1-2H3,(H,9,11)
Standard InChI Key IAOHOWVRPUXJBG-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CNC1=O)OC
Canonical SMILES CC(=O)C1=C(C=CNC1=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Acetyl-4-methoxypyridin-2(1H)-one belongs to the pyridinone family, a class of compounds known for their electron-deficient aromatic systems and bioisosteric potential. The compound’s IUPAC name, 3-acetyl-4-methoxy-1H-pyridin-2-one, reflects the positions of its acetyl (-COCH₃) and methoxy (-OCH₃) substituents on the pyridinone ring. Key identifiers include:

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
SMILESCC(=O)C1=C(C=CNC1=O)OC
InChI KeyIAOHOWVRPUXJBG-UHFFFAOYSA-N
PubChem CID72217986

The planar structure of the pyridinone core facilitates π-π stacking interactions, while the electronegative oxygen atoms at positions 2 and 4 enhance hydrogen-bonding capabilities.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 3-Acetyl-4-methoxypyridin-2(1H)-one typically involves multistep protocols starting from pyridine derivatives. A representative route includes:

  • Methoxy Introduction: Electrophilic substitution on 4-hydroxypyridin-2-one using methyl iodide or dimethyl sulfate under basic conditions.

  • Acetylation: Friedel-Crafts acylation at the 3-position, employing acetyl chloride and Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.

Critical Parameters:

  • Temperature control (<0°C during acylation) to prevent side reactions.

  • Catalysts like BF₃·Et₂O improve regioselectivity .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) are standard for isolating the final product. Reported yields range from 45–65%, contingent on reaction scalability and byproduct formation.

Biological Activities and Mechanistic Hypotheses

Receptor Modulation

The methoxy substituent’s electron-donating effects could enhance binding to G-protein-coupled receptors (GPCRs). In AMP-activated protein kinase (AMPK) activators like ASP4132, pyridinone moieties stabilize interactions with the kinase’s allosteric site . While direct evidence for 3-Acetyl-4-methoxypyridin-2(1H)-one is lacking, its structural similarity suggests possible AMPK modulation.

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